N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide
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Description
N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
Antimalarial Activity
Research on similar compounds has demonstrated potential antimalarial activity. For instance, a study focused on the synthesis and antimalarial activity of a series of compounds related to tebuquine, showing excellent activity against resistant strains of malaria parasites and encouraging properties for clinical trials (Werbel et al., 1986).
Solvatochromism and Hydrogen Bonding
Another study investigated the solvatochromism of heteroaromatic compounds, revealing the effects of bifurcate hydrogen bonding on the infrared spectrum and dipole moment of a compound in solution. This research provides insights into the physical chemistry of similar compounds (Krivoruchka et al., 2004).
Anticancer Agents
Research into anticancer properties is another area of interest. A study on the synthesis and biological evaluation of thiazole derivatives as anticancer agents highlights the process of identifying compounds with potential therapeutic benefits against cancer cells (Evren et al., 2019).
CRMP 1 Inhibitors for Small Lung Cancer
The design and pharmacological evaluation of oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) for the treatment of small lung cancer indicate the therapeutic potential of specific structural classes in oncology (Panchal et al., 2020).
Drug Metabolism and Hepatotoxicity
A study on the metabolism of flutamide, a prostate cancer medication, identified new metabolites and their implications for drug-induced hepatotoxicity. This research could inform studies on similar compounds' metabolic pathways and toxicological profiles (Goda et al., 2006).
properties
IUPAC Name |
N-methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-15(11-2-4-12(5-3-11)18(21)22)13(19)10-16-6-8-17(14-20)9-7-16/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTDJRYUGBIVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCN(CC2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide |
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